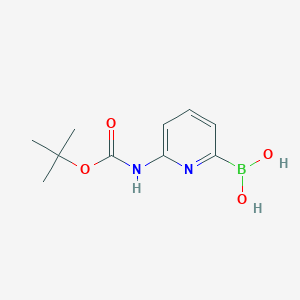
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a t-butoxycarbonylamino group at the 6-position and a boronic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-amino-2-pyridineboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological applications, the Boc-protected amino group can interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-pyridineboronic acid: Lacks the Boc protection, making it more reactive but less stable.
6-(Methoxycarbonylamino)-pyridine-2-boronic acid: Features a methoxycarbonyl group instead of a t-butoxycarbonyl group, affecting its reactivity and stability.
2-Pyridineboronic acid: Lacks the amino group, limiting its applications in certain synthetic routes.
Uniqueness
6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid is unique due to the presence of both the Boc-protected amino group and the boronic acid group, providing a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H15BN2O4 |
|---|---|
Peso molecular |
238.05 g/mol |
Nombre IUPAC |
[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-4-5-7(12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) |
Clave InChI |
XROXSBRICANSHA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



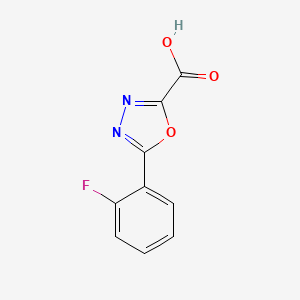

![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
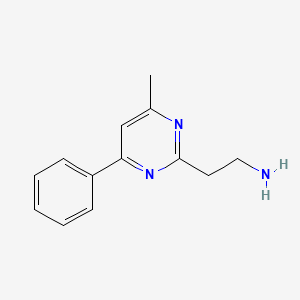

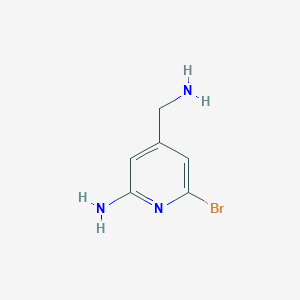



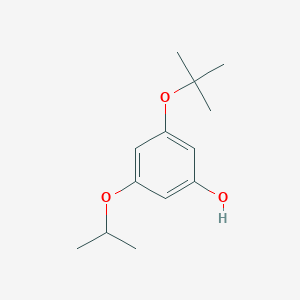
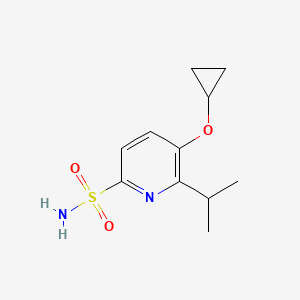

![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
